molecular formula C19H22N2O B4086703 5,6-dimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

5,6-dimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

Cat. No. B4086703
M. Wt: 294.4 g/mol
InChI Key: ZIMDTBHHFRKBLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, utilizing starting materials such as o-phenylenediamine and carboxylic acids or their derivatives. The synthesis process can be tailored to introduce various substituents on the benzimidazole core, affecting the compound's physical and chemical properties. The specific synthesis route for "5,6-dimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole" would likely involve strategic functionalization to introduce the dimethyl groups on the benzene ring and the 2-methylphenoxypropyl side chain on the nitrogen atom of the imidazole ring. Techniques such as nuclear magnetic resonance (NMR) and mass spectroscopy are crucial for confirming the structure of the synthesized compound (Gowda et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, including "5,6-dimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole," involves computational and spectroscopic methods. Techniques like Density Functional Theory (DFT) calculations and X-ray crystallography help in understanding the geometry, electronic structure, and stability of the molecule. The presence of substituents affects the molecule's torsion angles, dipole moment, and electronic distribution, influencing its reactivity and interactions with other molecules (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The functional groups present in "5,6-dimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole" dictate its reactivity towards different reagents. The electron-donating and withdrawing properties of the substituents influence the compound's acid-base behavior, reactivity towards oxidizing and reducing agents, and its participation in coordination chemistry (Unangst et al., 1994).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are significantly affected by the nature and position of substituents on the core structure. "5,6-dimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole" likely exhibits unique physical properties due to its specific substituents, affecting its solubility in various solvents and its melting point. These properties are crucial for its handling and application in different fields (Sindhe et al., 2016).

Chemical Properties Analysis

The chemical properties of "5,6-dimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole" include its acidity/basicity, reactivity towards nucleophiles and electrophiles, and potential for forming complexes with metals. These properties are influenced by the electron density distribution within the molecule, which is affected by the dimethyl and 2-methylphenoxypropyl groups. Understanding these chemical properties is essential for predicting the compound's behavior in chemical reactions and its potential interactions with biological systems (Rasal et al., 2020).

Mechanism of Action

Target of Action

5,6-Dimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole is a precursor of Vitamin B12 . It primarily targets the biochemical pathways involved in the synthesis of Vitamin B12 .

Mode of Action

The compound interacts with its targets by participating in the biochemical reactions that lead to the synthesis of Vitamin B12

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of Vitamin B12 . The downstream effects of these pathways include the production of Vitamin B12, which plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood.

Pharmacokinetics

It is known to be soluble in ethanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action result in the synthesis of Vitamin B12 . This has significant implications for cellular metabolism, as Vitamin B12 is a co-factor in various essential biological reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Dimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it should be stored below +30°C to maintain its stability .

properties

IUPAC Name

5,6-dimethyl-1-[3-(2-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-7-4-5-8-19(14)22-10-6-9-21-13-20-17-11-15(2)16(3)12-18(17)21/h4-5,7-8,11-13H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMDTBHHFRKBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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